![molecular formula C14H18INO2S B2535094 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide CAS No. 433954-39-3](/img/structure/B2535094.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide, also known as ICIA-010, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been synthesized and studied for its biological and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide involves the inhibition of CAIX, which is an enzyme that is involved in the regulation of pH in cancer cells. Inhibition of CAIX leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce tumor size and metastasis, and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide has several advantages for lab experiments. It is a potent inhibitor of CAIX, making it a useful tool for studying the role of CAIX in cancer. It has also been shown to have low toxicity and good selectivity for CAIX. However, N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide has some limitations, including its low solubility in water and its relatively high cost.
Future Directions
There are several future directions for research on N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide. One direction is to explore its potential applications in combination therapy with other cancer drugs. Another direction is to investigate its effects on other types of cancer and non-cancer diseases. Additionally, further research is needed to optimize the synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide and to improve its pharmacokinetic properties.
Synthesis Methods
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide can be synthesized using a multistep process that involves the reaction of 4-iodobenzenesulfonyl chloride with cyclohexene in the presence of a base to form the intermediate 4-iodobenzene-1-sulfonamide. This intermediate is then reacted with 2-(bromomethyl)ethylbenzene in the presence of a base to form N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of carbonic anhydrase IX (CAIX), which is an enzyme that is overexpressed in various types of cancer. Inhibition of CAIX has been shown to reduce tumor growth and metastasis, making N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide a potential candidate for cancer therapy.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h4,6-9,16H,1-3,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFAMRYYIGCRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide |
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